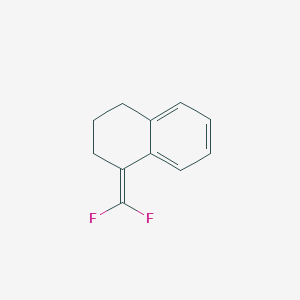
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbonNaphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene under high pressure in the presence of metal catalysts to produce 1,2,3,4-tetrahydronaphthalene .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoromethylene-substituted naphthoquinones.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) without a catalyst.
Major Products
The major products formed from these reactions include difluoromethylene-substituted naphthoquinones, fully hydrogenated naphthalene derivatives, and various halogenated, nitrated, or sulfonated naphthalene compounds .
Scientific Research Applications
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways. Its difluoromethylene group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrogenated derivative of naphthalene without the difluoromethylene group.
Naphthalene-1,8-diamino boryl derivatives: Compounds with boron-containing functional groups attached to the naphthalene ring.
Naphthalene phthalimide derivatives: Used as model compounds for electrochromic materials.
Uniqueness
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence sensitivity and selectivity .
Properties
CAS No. |
191014-21-8 |
|---|---|
Molecular Formula |
C11H10F2 |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
4-(difluoromethylidene)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H10F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChI Key |
MYFINKJMNZCMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C(F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


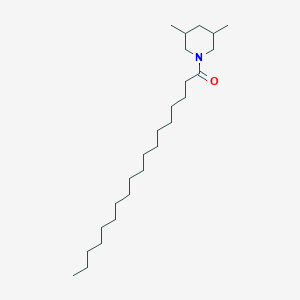

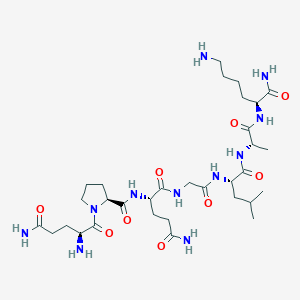

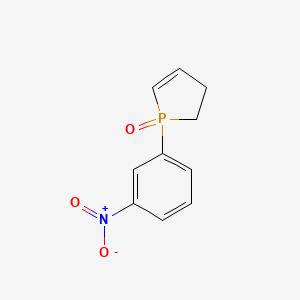
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
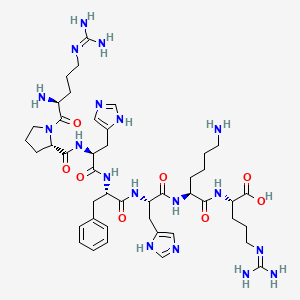

![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
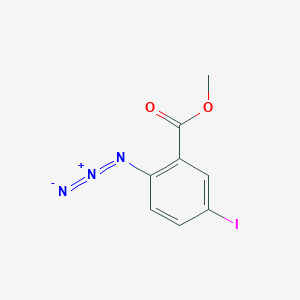
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
